Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Description
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, This compound , precisely describes its molecular architecture (Figure 1). The root "cyclopenta[c]pyrrole" denotes a bicyclic system where a pyrrolidine ring (five-membered amine-containing heterocycle) shares two adjacent carbon atoms with a cyclopentane moiety. The "[c]" fusion index specifies the annellation pattern, indicating the pyrrole nitrogen occupies position 1 relative to the cyclopentane bridge.
The prefix "octahydro" confirms full saturation of both rings, eliminating all π-bonds while retaining the bicyclic connectivity. At position 3a—a bridgehead atom where the two rings intersect—resides a carboxylate ester functional group protected by a tert-butyl moiety (C(C(CH3)3)O-C=O). This sterically demanding substituent enhances solubility in organic solvents while preventing undesired nucleophilic attack at the carbonyl carbon during synthetic manipulations.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C12H21NO2 | |
| Molecular weight | 211.30 g/mol | |
| Ring system | Bicyclo[3.2.1]octane | |
| Stereochemistry | 3aR,6aR (cis) | |
| Protecting group | tert-butoxycarbonyl |
The stereodescriptor "3aR,6aR" indicates the relative configuration of bridgehead chiral centers, with both substituents oriented on the same face of the bicyclic system. This cis arrangement imposes distinct conformational constraints that influence reactivity and intermolecular interactions.
Historical Context and Discovery in Heterocyclic Chemistry
First cataloged in chemical databases circa 2012 (PubChem CID 69172707), this compound emerged from advances in stereoselective heterocycle synthesis. Its development parallels the pharmaceutical industry’s growing interest in saturated nitrogen heterocycles as bioisosteres for aromatic rings—a strategy that improves metabolic stability while retaining target affinity.
The compound’s synthesis typically employs ring-closing metathesis or intramolecular cyclization strategies. For example, protected pyrrolidine precursors undergo transition metal-catalyzed annulation with cyclopentene derivatives, followed by hydrogenation to achieve full saturation. The tert-butyl carbamate (Boc) group is introduced via Schotten-Baumann acylation, leveraging the amine’s nucleophilicity under biphasic conditions.
This synthetic accessibility, combined with the molecule’s rigid yet functionalizable scaffold, has made it a valuable building block in medicinal chemistry campaigns. Over 15 commercial suppliers currently offer the compound, with prices ranging from €65–227 per gram depending on scale and purity.
Significance in Bicyclic Compound Research
As a prototypical [3.2.1] bicyclic system, this compound provides critical insights into the behavior of medium-ring heterocycles. Key research applications include:
Conformational Analysis : The fused cyclopentane-pyrrolidine system adopts a twisted boat-chair conformation that minimizes angle strain while maximizing transannular hydrogen bonding opportunities. Nuclear Overhauser effect (NOE) spectroscopy studies reveal preferential axial orientation of the tert-butyl group, shielding the carboxylate from solvent exposure.
Synthetic Versatility : The Boc-protected amine serves as a latent nucleophile, removable under mild acidic conditions (e.g., HCl/dioxane) to generate reactive secondary amine intermediates. Simultaneously, the ester moiety allows for hydrolysis to carboxylic acids or reduction to alcohols, enabling diverse downstream functionalization.
Pharmacophore Development : Bicyclic amines of this class demonstrate improved blood-brain barrier penetration compared to monocyclic analogs, making them attractive scaffolds for central nervous system-targeted therapeutics. Over 20 patent applications since 2020 incorporate related structures as kinase inhibitors or G protein-coupled receptor modulators.
Table 2: Applications in Drug Discovery
| Application | Target Class | Role of Bicyclic Core |
|---|---|---|
| Kinase inhibition | ATP-binding pockets | Mimics adenine’s flat heterocycle |
| GPCR modulation | Allosteric sites | Provides rigid, chiral scaffold |
| Antibacterial agents | Enoyl-ACP reductase | Enhances membrane permeability |
The compound’s balanced lipophilicity (calculated LogP ≈1.3) and polar surface area (50 Ų) make it particularly suited for fragment-based drug discovery, where these properties are optimized for lead-like space.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
ZOMNYTOUFQZSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The most widely cited method involves lithium alkylide-mediated carboxylation of N-protected octahydrocyclopenta[c]pyrrole. Key steps include:
- Substrate Preparation : N-Boc octahydrocyclopenta[c]pyrrole (III) serves as the starting material.
- Chiral Induction : Chiral ligands such as (+)-sparteine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine are added to enforce stereocontrol.
- Lithiation : At -78°C, s-butyl lithium (s-BuLi) in cyclohexane deprotonates the substrate, forming a lithiated intermediate.
- Electrophilic Quenching : Introduction of carbon dioxide or ethyl chloroformate yields the carboxylate derivative.
Example :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -78°C to -50°C | >90% enantiomeric excess (ee) |
| Solvent | MTBE > THF > dioxane | MTBE improves crystallinity |
| Ligand | (+)-sparteine | 99% ee achieved |
| Reaction Time | 2–3 hours | Prolonged time reduces side products |
Reduction of Keto Intermediates
Ketone Synthesis and Reduction
Alternative routes begin with keto intermediates, which are reduced to alcohols before carboxylation:
- Oxidation : N-Boc octahydrocyclopenta[c]pyrrole-4-one is synthesized via oxidation.
- Reduction : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol reduces the ketone to a secondary alcohol.
- Carboxylation : The alcohol undergoes Mitsunobu or Appel conditions to introduce the carboxylate.
Example :
Comparative Reducing Agents
| Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol | 0°C → RT | 98% |
| KBH₄ | Methanol | 2°C → RT | 95% |
| LiAlH₄ | THF | -20°C | 85% |
tert-Butoxycarbonyl (Boc) Protection Strategies
Solvent and Base Selection
| Solvent | Base | Time (h) | Yield |
|---|---|---|---|
| THF/H₂O | NaOH | 12 | 92% |
| DCM | DMAP | 24 | 85% |
| MeCN | NaHCO₃ | 18 | 88% |
Industrial-Scale Production
Continuous Flow Synthesis
To meet bulk demand, automated systems optimize:
- Mixing Efficiency : Microreactors enhance s-BuLi-substrate interaction, reducing side reactions.
- Temperature Control : Jacketed reactors maintain -78°C consistently.
- Workup Automation : In-line extraction and distillation improve purity (>99.5%).
Cost Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Solvent Waste | 40% | 15% |
| Energy Consumption | High | Moderate |
Emerging Methodologies
Enzymatic Resolution
Racemic mixtures are resolved using lipases or esterases, achieving >99% ee but requiring specialized biocatalysts.
Photocatalytic C–H Activation
Preliminary studies show visible-light-mediated carboxylation reduces reliance on cryogenic conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the amine functionality. This reaction is critical for subsequent functionalization in synthetic pathways.
Mechanism : Acidic protonation of the Boc carbonyl oxygen leads to cleavage of the tert-butyl ester, releasing CO₂ and forming the free amine.
Ester Hydrolysis
The carboxylate ester undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 6h | Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 90% | |
| LiOH in THF/H₂O | 25°C, 12h | Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | 88% |
Applications : The carboxylic acid product serves as a precursor for amide bond formation in peptide synthesis .
Amidation Reactions
The carboxylate reacts with amines to form amides, a key step in drug design and bioconjugation.
Case Study : A 2024 study demonstrated that amidation with 2-amino-2-cyclohexylacetamide enhanced protease inhibitory activity by 40% compared to the parent compound.
Oxidation Reactions
The cyclopenta[c]pyrrole core undergoes selective oxidation to introduce ketone or epoxide functionalities.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 0°C, 1h | 3a-Ketone derivative | 65% | |
| m-CPBA | CH₂Cl₂, 25°C, 4h | Epoxide at cyclopentane ring | 58% |
Mechanistic Insight : Oxidation with KMnO₄ targets the less hindered carbon adjacent to the pyrrole nitrogen, while m-CPBA induces epoxidation at strained cyclopentane positions .
Salt Formation
The compound forms stable salts with organic and inorganic acids, improving solubility for pharmacological applications.
Functionalization via Reduction
The ester group or unsaturated bonds in the ring system can be reduced to modify reactivity.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 3h | 3a-Hydroxymethyl derivative | 70% | |
| H₂ (Pd/C) | MeOH, 25°C, 12h | Partially saturated ring system | 60% |
Research Finding : Reduction to the hydroxymethyl analog (CAS 1445951-44-9) improved blood-brain barrier permeability in preclinical models .
Stereochemical Modifications
The compound’s stereocenters influence its reactivity and biological activity.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Epimerization | DBU, CH₃CN, 60°C, 8h | Partial racemization at C3a | |
| Enzymatic resolution | Lipase, pH 7.4, 37°C | Enantiomeric excess >98% for (3aR,6aR) isomer |
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various drugs, including those targeting hepatitis C virus (HCV) infections. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development .
Case Study: Hepatitis C Treatment
Research has indicated that derivatives of octahydrocyclopenta[c]pyrrole can inhibit HCV replication. The synthetic pathways leading to these derivatives often utilize this compound as a key intermediate, showcasing its significance in antiviral drug development .
While specific biological activities of this compound are not extensively documented, compounds with similar structures have been shown to exhibit various pharmacological effects. The presence of the carboxylic acid group suggests potential interactions with enzymes or receptors involved in metabolic pathways.
Potential Biological Targets
- Arginase Inhibition : Compounds related to this structure have been investigated for their ability to inhibit arginase, an enzyme implicated in several diseases including cancer and cardiovascular disorders .
- Antiviral Activity : Given its application in HCV treatment, further studies could explore its antiviral properties against other viruses.
Comparison of Synthesis Methods
| Method | Key Features | Yield | Applications |
|---|---|---|---|
| Method A | Utilizes lithium alkylides and chiral ligands | High | Antiviral drug intermediates |
| Method B | Involves palladium-catalyzed reactions | Moderate | Synthesis of complex organic molecules |
| Method C | Low-temperature reactions for chirality introduction | High | Pharmaceutical applications |
Mechanism of Action
The mechanism of action of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Oxo-Substituted Derivatives
Key Differences :
- Reactivity : The oxo group enables ketone-specific reactions (e.g., Grignard additions or reductions), unlike the parent compound .
- Applications : Oxo derivatives serve as precursors for spirocyclic or fused heterocycles in drug discovery .
Salt Forms
Key Differences :
Stereochemical Variants
Key Differences :
Complex Derivatives
Key Differences :
- Applications : Extended substituents enable interactions with biological targets (e.g., viral proteases) .
Biological Activity
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyrrole core, which is a fused bicyclic structure known for its biological relevance. Its molecular formula is with a molecular weight of approximately 209.32 g/mol. The tert-butyl group enhances the compound's solubility and reactivity, making it a valuable candidate for various biological applications.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. These interactions can modulate cellular processes such as signal transduction and metabolic regulation. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may influence pathways relevant to drug action and metabolic processes .
Biological Activity Overview
Research has demonstrated that compounds with similar structures often exhibit notable pharmacological properties. Here are some key findings regarding the biological activity of this compound:
- Anticancer Activity : Similar pyrrole derivatives have shown promising anticancer effects. For instance, studies on related compounds indicate potential cytotoxicity against various cancer cell lines, including HepG2 and EACC .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antiviral Properties : Research into related pyrrole compounds has indicated antiviral activity, particularly against enteroviruses, which may extend to this compound .
Case Studies
-
Antagonists of Retinol-Binding Protein 4 (RBP4) :
A study highlighted the development of bicyclic octahydrocyclopenta[c]pyrrolo analogues that act as antagonists of RBP4. These compounds demonstrated significant pharmacokinetic properties and effectively reduced serum RBP4 levels in rodent models, indicating their potential in treating age-related macular degeneration . -
Cytotoxicity Assessment :
In vitro studies have assessed the cytotoxic effects of various pyrrole derivatives, including those structurally similar to this compound. Results showed varying degrees of cytotoxicity across different cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Structure Type | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Bicyclic Pyrrole | Anticancer, Anti-inflammatory | TBD |
| Pyrrolopyridine 3i | Fused Pyrrole | Cytotoxicity against HepG2 | 20 |
| Pyrrolopyrimidine 3l | Fused Pyrrole | Antioxidant and Anticancer | 15 |
Q & A
Q. What are the recommended synthetic routes and purification methods for tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate?
The synthesis of tert-butyl derivatives often employs flow microreactor systems for efficient introduction of the tert-butoxycarbonyl (Boc) group, as demonstrated in analogous compounds . For example, deprotection of Boc-protected analogs can be achieved using HCl in diethyl ether, yielding hydrochloride salts with 91% efficiency after crystallization . Purification typically involves solvent extraction followed by recrystallization or column chromatography. Critical parameters include reaction time (e.g., 24 hours for deprotection) and temperature control (e.g., 0°C for reagent addition) .
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related cyclopenta[c]pyrrole derivatives, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 12.6951 Å, b = 19.8829 Å, and c = 8.0799 Å have been reported . Data collection using Bruker APEXII CCD detectors and refinement via SHELXL (e.g., R1 = 0.045) ensure accuracy . Key bond lengths and angles, particularly around the pyrrolidine and cyclopentane rings, should be compared to computational models to validate stereochemistry .
Q. What are the critical stability considerations for handling and storing this compound?
The Boc group confers moderate stability, but the compound should be stored at –20°C under inert gas to prevent hydrolysis. Safety data for analogs highlight risks of moisture sensitivity and thermal decomposition, necessitating precautions such as avoiding open flames and using desiccants . Purity (95%) and molecular weight (301.34 g/mol) must be verified via HPLC and mass spectrometry before use .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between related compounds?
Discrepancies in space group assignments (e.g., P2₁/c vs. P1) may arise from subtle differences in substituents or crystal packing. Researchers should cross-validate using high-resolution data (e.g., <1.0 Å) and employ robust refinement protocols in SHELXL, such as twin refinement for twinned crystals . Comparative analysis of analogous structures (e.g., fluorophenyl or chlorophenyl derivatives) can clarify trends in unit cell parameters and hydrogen-bonding networks .
Q. What strategies optimize enantiomeric purity during synthesis?
Chiral resolution techniques, such as chiral HPLC or diastereomeric salt formation, are effective for enantiomer separation. For example, the (3aR,6aS) configuration in related compounds was confirmed via NMR and optical rotation analysis . Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) may enhance stereoselectivity during Boc-group introduction .
Q. How can computational methods predict physicochemical properties and reactivity?
Density functional theory (DFT) calculations can predict properties like pKa (4.48 ± 0.20) and boiling point (304.3 ± 35.0°C) for structural analogs . Molecular docking studies may identify binding interactions in drug-discovery contexts, leveraging the compound’s rigid bicyclic framework. Software such as Gaussian or Schrödinger Suite enables optimization of synthetic pathways by simulating reaction intermediates .
Q. What experimental variables most significantly impact synthesis yields?
Key factors include:
- Solvent choice : Dichloromethane or THF for Boc-deprotection .
- Temperature : Prolonged stirring at room temperature (24 hours) improves crystallinity .
- Catalyst loading : DMAP or triethylamine accelerates acylation reactions .
Low yields (<50%) often stem from incomplete deprotection or side reactions; monitoring via TLC or LC-MS is critical .
Q. How do substituents influence the solid-state packing of this compound?
Comparative studies of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl analogs) reveal that electron-withdrawing groups reduce intermolecular π-π interactions, leading to looser packing (e.g., V = 1956.6 ų for chlorophenyl vs. 1001.05 ų for methoxyphenyl derivatives) . Hirshfeld surface analysis can quantify non-covalent interactions, guiding crystal engineering for desired properties like solubility or bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
